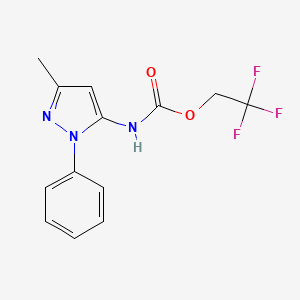

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate

Description

2,2,2-Trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate is a carbamate derivative featuring a pyrazole core substituted with a phenyl group at the N1 position and a methyl group at C2. This compound is of interest in agrochemical and pharmaceutical research due to the pyrazole scaffold’s versatility and the trifluoroethyl group’s ability to modulate lipophilicity and bioavailability .

Properties

CAS No. |

1221722-11-7 |

|---|---|

Molecular Formula |

C13H12F3N3O2 |

Molecular Weight |

299.25 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-(5-methyl-2-phenylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C13H12F3N3O2/c1-9-7-11(17-12(20)21-8-13(14,15)16)19(18-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20) |

InChI Key |

VUCFIZIRJGWACS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

To optimize the synthesis of 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate, the following conditions may be considered based on the synthesis of related compounds:

- Temperature : Adjusting the reaction temperature is crucial. For synthesizing trifluoromethylated pyrazole derivatives, a temperature of 60°C is optimal.

- Catalyst : Using a catalyst like K₂CO₃ can improve yields.

- Solvent : The choice of solvent affects the reaction yield. Toluene has shown better performance in similar reactions.

- Purification : Recrystallization or chromatography can be used for purification.

Analysis of this compound

Physico-chemical Properties

The following table summarizes the key physico-chemical properties of this compound:

| Property | Value |

|---|---|

| CAS No. | 1221722-11-7 |

| Molecular Formula | C₁₃H₁₂F₃N₃O₂ |

| Molecular Weight | 299.25 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(5-methyl-2-phenylpyrazol-3-yl)carbamate |

| Standard InChI | InChI=1S/C13H12F3N3O2/c1-9-7-11(17-12(20)21-8-13(14,15)16)19(18-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20) |

| Standard InChIKey | VUCFIZIRJGWACS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C2=CC=CC=C2 |

| PubChem Compound ID | 47002265 |

Biological Activities and Applications

Research suggests that this compound has potential biological activities. The trifluoromethyl group enhances binding affinity to enzymes or receptors, leading to enzyme inhibition or modulation of receptor function.

Process for the Preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

The following is a detailed process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which is a related pyrazole compound:

Cyclization Process

Cyclize a compound of Formula V in the presence of Lawesson's reagent to obtain a compound of Formula VI:

\

\$$

\text{Formula V} \rightarrow \text{Formula VI}

\$$Deprotect the compound of Formula VI to obtain 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III:

\

\$$

\text{Formula VI} \rightarrow \text{Formula III}

\$$

Reaction with other compounds

React the compound of Formula III or a salt thereof with a compound of Formula VII to obtain a compound of Formula VIII:

\

\$$

\text{Formula III} + \text{Formula VII} \rightarrow \text{Formula VIII}

\$$- Deprotect the compound of Formula VIII to obtain {(2S,4S)-4-[4-(3 methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone of Formula II or salts thereof.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives or carbamates.

Scientific Research Applications

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of agrochemicals and materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the pyrazole ring or the carbamate group. Key comparisons include:

Key Observations :

- Trifluoroethyl vs. Other Groups : The trifluoroethyl carbamate (target compound) offers greater metabolic stability compared to acetamide derivatives (e.g., ) due to reduced susceptibility to hydrolysis .

- Substituent Position : Electron-withdrawing groups (e.g., Cl, CF3) on the pyrazole ring () increase thermal stability (higher melting points) and may enhance receptor binding .

- N1 Substituents : Aromatic groups (phenyl, benzyl) favor π-π stacking interactions, while aliphatic groups (tert-butyl) improve solubility .

Analytical Characterization

Biological Activity

2,2,2-Trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate is a novel compound characterized by the presence of a trifluoroethyl group attached to a carbamate moiety linked to a pyrazole ring. This unique structure imparts significant biological activity and potential therapeutic applications, particularly in the fields of pharmacology and agrochemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 299.25 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions .

Research indicates that the biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes or receptors, leading to inhibition of enzyme activity or modulation of receptor function. This interaction results in various biological effects, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter receptor activity, impacting signaling pathways within cells.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

In vitro studies have demonstrated that this compound inhibits enzymes related to metabolic pathways. For instance, the compound showed a dose-dependent inhibition profile against target enzymes with IC values indicating strong inhibitory effects compared to non-fluorinated analogs .

Case Study 2: Herbicidal Activity

A series of experiments assessed the herbicidal activity of this compound against common agricultural weeds. Results indicated that it effectively inhibited chlorophyll synthesis and growth in treated plants. The presence of the trifluoroethyl group was crucial for enhancing herbicidal efficacy .

Case Study 3: Antiproliferative Effects

In cancer research contexts, this compound was tested against various human cancer cell lines. It exhibited significant antiproliferative effects with an IC value in the low micromolar range, indicating its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Cyclocondensation reactions involving ethyl acetoacetate and phenylhydrazine derivatives are foundational for pyrazole core synthesis. For carbamate formation, coupling the trifluoroethyl group with the pyrazole-5-amine intermediate via carbamoylation (e.g., using triphosgene or isocyanate reagents) is critical. Reaction optimization should focus on solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalyst selection (e.g., DMAP). Purity can be assessed via HPLC or GC-MS, while structural confirmation relies on / NMR and FT-IR spectroscopy .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : Discrepancies in NMR signals (e.g., splitting patterns for trifluoroethyl groups) can arise from dynamic rotational isomerism. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d) may resolve ambiguities.

- FT-IR : Carbamate C=O stretches (~1700 cm) and N-H bends (~1530 cm) must align with computational predictions (DFT/B3LYP/6-311G++(d,p)).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragments (e.g., loss of CO from carbamate). Cross-validation with theoretical m/z values reduces misinterpretation .

Q. How can crystallographic data validate the molecular structure, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond-length and angle data. Use SHELXL for refinement (e.g., anisotropic displacement parameters for fluorine atoms) and ORTEP-3 for visualizing thermal ellipsoids. Hydrogen-bonding networks (e.g., N-H···O=C interactions) should be analyzed using Mercury or PLATON to assess crystal packing .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing CF group enhances carbamate electrophilicity. Kinetic studies (e.g., pseudo-first-order reactions with amines) under varying pH (4–9) and temperature (25–60°C) can quantify activation parameters (ΔH, ΔS). Computational modeling (Gaussian09, DFT) predicts transition states and charge distribution on the carbonyl carbon .

Q. What strategies resolve contradictions in crystallographic data interpretation, such as disordered trifluoroethyl moieties?

- Methodological Answer : For disordered CF groups:

- Apply SQUEEZE (PLATON) to model solvent-accessible voids.

- Use TWINLAWS in SHELXL to address twinning.

- Refine occupancy ratios for alternative conformers with constraints (ISOR, SIMU). Validate against bond-valence sums (BVS) and Hirshfeld surface analysis .

Q. How can molecular docking studies predict the compound’s bioactivity, and what parameters ensure reliable ligand-target binding models?

- Methodological Answer :

- Protein Preparation : Optimize the target (e.g., cytochrome P450) with AutoDock Tools (add hydrogens, assign charges).

- Grid Generation : Define active-site coordinates (e.g., heme iron proximity).

- Docking : Use AutoDock Vina with Lamarckian GA (50 runs, exhaustiveness=20). Validate poses via RMSD clustering (<2.0 Å) and MM/GBSA binding energy calculations. Compare with known inhibitors (e.g., pyrazole-based antifungals) .

Q. What are the challenges in quantifying degradation products under hydrolytic conditions, and how are they mitigated?

- Methodological Answer : Hydrolysis of the carbamate group generates CO, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and trifluoroethanol. Use LC-QTOF-MS with a C18 column (ACN/0.1% formic acid gradient) to separate polar byproducts. Isotopic labeling (-carbamate) tracks degradation pathways. Kinetic modeling (Arrhenius plots) predicts shelf-life under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.